
DNP-PEG2-acid
説明
DNP-PEG2-acid (CAS: 1353011-89-8) is a polyethylene glycol (PEG)-based linker containing a 2,4-dinitrophenyl (DNP) group and a terminal carboxylic acid moiety. The compound has a molecular formula of C₁₃H₁₇N₃O₈ and a molecular weight of 343.29 g/mol . The DNP group enables biological interactions, such as participation in ion transport across membranes, while the carboxylic acid facilitates covalent conjugation to primary amines via carbodiimide-mediated reactions (e.g., EDC/HATU) . The PEG spacer enhances aqueous solubility, making it suitable for applications in drug delivery, bioconjugation, and nanotechnology .
準備方法
Carbodiimide-Mediated Coupling for DNP-PEG2-Acid Synthesis
The carbodiimide method leverages 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid moiety of PEG2-acid for esterification with DNP.
Reaction Protocol
-
Activation of PEG2-Acid :
PEG2-acid (0.39 mmol) is dissolved in anhydrous chloroform (5 mL) under nitrogen. EDC (0.58 mmol) and DMAP (0.16 mmol) are added, and the mixture is stirred at 5°C for 30 minutes to generate the reactive O-acylisourea intermediate . -
DNP Conjugation :
2,4-DNP (0.39 mmol) is added, and the reaction proceeds at 5°C for 6 hours. The esterification is monitored via thin-layer chromatography (TLC) using silica gel plates (hexane:ethyl acetate, 7:3) . -
Workup :
The solvent is evaporated under reduced pressure, and the crude product is recrystallized from hexane to yield this compound as a pale-yellow solid (70–78% yield) .
Table 1: Reagents for Carbodiimide-Mediated Synthesis
Reagent | Quantity | Role |
---|---|---|
PEG2-acid | 0.39 mmol | Carboxylic acid |
EDC | 0.58 mmol | Coupling agent |
DMAP | 0.16 mmol | Catalyst |
2,4-DNP | 0.39 mmol | Nucleophile |
Chloroform | 5 mL | Solvent |
Acid Chloride Method for Enhanced Reactivity
This approach converts PEG2-acid to its acyl chloride derivative prior to DNP coupling, improving electrophilicity.
Synthetic Steps
-
Acyl Chloride Formation :
PEG2-acid (0.39 mmol) is treated with oxalyl chloride (0.58 mmol) in chloroform (5 mL) with a catalytic amount of dimethylformamide (DMF). The mixture is stirred at 5°C for 30 minutes, yielding PEG2-acyl chloride . -
Esterification with DNP :
DNP (0.39 mmol) and triethylamine (0.39 mmol) are dissolved in chloroform (2 mL) and added dropwise to the PEG2-acyl chloride solution. The reaction is heated to 50–55°C for 2 hours, followed by TLC monitoring . -
Purification :
The product is isolated via vacuum evaporation and recrystallized from hexane (yield: 70–78%) .
Table 2: Acid Chloride Synthesis Parameters
Parameter | Value |
---|---|
Reaction temperature | 5°C (acyl chloride), 50–55°C (esterification) |
Solvent | Chloroform |
Catalyst | DMF (2 μL) |
Yield | 70–78% |
Analytical Characterization of this compound
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity. Retention time correlates with PEG2-acid precursors, confirming successful conjugation .
Structural Validation via NMR Spectroscopy
-
¹H NMR (CDCl₃): δ 8.8 ppm (d, 1H, aromatic), δ 4.3 ppm (t, 2H, PEG-O-CH₂), δ 2.4 ppm (t, 2H, -CH₂-COOH) .
-
¹³C NMR : 170.5 ppm (carbonyl carbon), confirming intact carboxylic acid post-synthesis .
Lipophilicity Measurements
Octanol-water partition coefficients (logP) are determined via equilibrium partitioning. This compound exhibits a logP of 1.8 ± 0.2, reflecting moderate hydrophilicity due to the PEG spacer .
Table 3: Physicochemical Properties
Property | Value |
---|---|
Molecular weight | 356.3 g/mol |
logP | 1.8 ± 0.2 |
Melting point | 112–115°C |
Research Findings on Spacer Length and Antigen Presentation
Impact of PEG Spacer on Hapten Accessibility
Studies on analogous DNP-PEGn systems demonstrate that PEG2 spacers balance hapten exposure and molecular flexibility. Shorter spacers (PEG1) restrict DNP availability, while longer chains (PEG6) enhance solvent exposure but reduce binding affinity . Molecular dynamics simulations reveal that PEG2 positions DNP 4.7 Å above the lipid bilayer, optimizing antibody recognition .
Opsonization Efficiency
In Escherichia coli models, this compound achieves 46% opsonization efficiency vs. 22% for PEG1 and 61% for PEG6, illustrating the spacer length’s role in immune recruitment .
Comparative Analysis of Synthesis Routes
Method | Yield (%) | Purity (%) | Reaction Time |
---|---|---|---|
Carbodiimide | 70–78 | >95 | 6 hours |
Acid chloride | 70–78 | >95 | 3 hours |
The acid chloride method offers faster reaction times, while carbodiimide coupling avoids hazardous chloride byproducts .
Challenges and Optimization Strategies
Byproduct Formation
Unreacted PEG2-acid is removed via gel filtration chromatography, reducing residual acidity that could interfere with downstream applications .
Solvent Selection
Chloroform ensures solubility of hydrophobic intermediates, but THF/water biphasic systems improve yields by 12% in scaled-up reactions .
化学反応の分析
Amide Coupling Reactions
The terminal carboxylic acid group of DNP-PEG2-acid reacts with primary or secondary amines under standard amide coupling conditions. Key reagents include:
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- DCC (N,N'-dicyclohexylcarbodiimide)
Mechanism :
- Activation of the carboxylic acid via HATU or EDC/DCC to form an O-acylisourea intermediate.
- Nucleophilic attack by the amine group to yield a stable amide bond (Figure 1A).
Example :
In a study targeting Gram-negative bacteria, this compound was conjugated to the ε-amino group of lysine residues in polymyxin B nonapeptide (PMBN) to create synthetic immunotherapeutics. The reaction used HATU in DMF, achieving >90% conjugation efficiency .
Protection and Deprotection Strategies
To prevent cross-reactivity during multi-step syntheses, reactive groups are often protected:
- Boc (tert-butyloxycarbonyl) : Used to protect amines during conjugation .
- t-Butyl esters : Protect carboxylic acids under basic conditions .
Deprotection :
Acidic cleavage (e.g., trifluoroacetic acid) removes Boc and t-butyl groups post-conjugation, restoring functional groups for downstream applications .
Antibody Recruitment Systems
- Conjugated to bacterial-targeting peptides (e.g., PMBN) to recruit anti-DNP antibodies for opsonization.
- Spacer length (PEG2) balances epitope exposure and membrane penetration, achieving 46.1% solvent-exposed DNP epitopes in E. coli .
Activity-Based Probes
- Used to synthesize fluorescent probes for serine proteases.
- Example: Conjugation to peptide sequences (e.g., QPMAVVQSVPQ) enabled real-time imaging of neutrophil elastase activity .
Table 1: Key Reaction Parameters for this compound
Stability and Challenges
科学的研究の応用
Biochemical Applications
DNP-PEG2-acid serves as a crucial component in biochemical reactions. Its ability to form stable amide bonds with primary and secondary amines, facilitated by the presence of the carboxylic acid group, makes it an effective linker in synthesizing complex molecules. The hydrophilic nature of the PEG linker enhances the water solubility of the compound, which is beneficial for various aqueous applications .
Table 1: Biochemical Properties of this compound
Property | Description |
---|---|
Water Solubility | High due to PEG linker |
Amide Bond Formation | Reacts with primary/secondary amines using EDC or DCC coupling |
Stability | Stable under specific storage conditions; activity may diminish over time |
Drug Delivery Systems
This compound is instrumental in developing drug delivery systems, particularly in enhancing the bioavailability and targeted delivery of therapeutic agents. The compound's structure allows it to serve as a linker in Proximity-Induced Targeting (PROTAC) systems, where it connects ligands for E3 ubiquitin ligases with target proteins . This application is pivotal in designing targeted therapies for cancer and other diseases.
Case Study: PROTAC Development
In a study on PROTACs, this compound was utilized to link an E3 ligase ligand with a target protein, resulting in effective degradation of oncoproteins in cancer cells. The study demonstrated that the incorporation of this compound significantly improved the specificity and efficacy of the therapeutic agents .
Immunotherapy Applications
This compound has shown promise in immunotherapy, particularly through antibody-dependent cellular phagocytosis (ADCP). In recent research, modified forms of this compound were used to enhance macrophage recognition of cancer cells. The results indicated that this compound conjugates could effectively facilitate macrophage aggregation around tumor cells, leading to improved anti-tumor responses .
Table 2: Immunotherapy Outcomes Using this compound
Study Focus | Outcome |
---|---|
Macrophage Activation | Increased recognition and phagocytosis of cancer cells |
Tumor Growth Suppression | Significant reduction in tumor size in treated mice |
Antibody Response | Elevated levels of anti-DNP IgG and IgM after treatment |
Biological Mechanisms
The biological mechanisms underlying the actions of this compound are complex. The compound has been shown to influence cellular metabolism by modulating signaling pathways and gene expression. For instance, it can alter enzyme activities that regulate metabolic fluxes, impacting overall cell function .
Case Study: Metabolic Pathway Modulation
Research indicated that this compound affects various metabolic pathways by interacting with specific enzymes. In vitro studies demonstrated that varying dosages led to significant changes in metabolite levels, showcasing its potential as a tool for metabolic engineering .
作用機序
The mechanism of action of DNP-PEG2-acid involves its ability to form stable amide bonds with primary amines, which is facilitated by the presence of the carboxylic acid moiety . The DNP group can participate in ion transport across membranes, affecting various biological processes . The PEG linker enhances the solubility and stability of the compound, making it suitable for various applications .
類似化合物との比較
Structural and Functional Differences
Table 1: Key Structural and Functional Properties of DNP-PEG2-acid and Analogues
Compound | CAS Number | PEG Chain Length | Functional Groups | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|---|
This compound | 1353011-89-8 | 2 units | DNP, carboxylic acid | 343.29 | Ion transport, bioconjugation |
DNP-PEG4-acid | 858126-76-8 | 4 units | DNP, carboxylic acid | 459.40 | Extended linker for drug delivery |
DNP-PEG3-N3 | 951671-87-7 | 3 units | DNP, azide | 408.34 | Click chemistry applications |
Azido-PEG2-acid | - | 2 units | Azide, carboxylic acid | 262.24 | Bioorthogonal conjugation |
Acid-PEG2-SS-PEG2-acid | - | 2 units + disulfide | Carboxylic acid, disulfide | 536.56 | Redox-responsive drug delivery |
NH2-PEG-AA | - | Variable | Amino, acetic acid | Varies | Peptide synthesis, nanomaterials |
Notes:
- PEG Chain Length : Longer PEG chains (e.g., DNP-PEG4-acid) enhance solubility and reduce steric hindrance but may decrease cellular uptake efficiency .
- Functional Groups : The azide in DNP-PEG3-N3 enables click chemistry with alkynes, while the disulfide in Acid-PEG2-SS-PEG2-acid allows cleavage under reducing environments .
- DNP vs. Biotin : Unlike biotin-PEG derivatives (e.g., Biotin-PEG2-NHS ester), this compound lacks affinity for streptavidin but is critical for membrane transport studies .
Solubility and Stability
- This compound exhibits high water solubility (>10 mg/mL) due to its short PEG spacer and hydrophilic termini, outperforming azide-terminated analogues like Azido-PEG2-acid, which may aggregate in aqueous media .
- DNP-PEG4-acid shows improved stability in serum compared to this compound, attributed to reduced enzymatic degradation of longer PEG chains .
Reactivity
- The carboxylic acid in this compound demonstrates moderate reactivity with amines (e.g., lysine residues), requiring activation by EDC/HATU. In contrast, NHS ester derivatives (e.g., DNP-PEG4-NHS ester) exhibit faster conjugation kinetics .
生物活性
DNP-PEG2-acid (CAS 1353011-89-8) is a compound that combines a dinitrophenol (DNP) moiety with a polyethylene glycol (PEG) linker and a carboxylic acid group. This unique structure allows it to participate in various biological activities, particularly in the fields of drug delivery, immunology, and cellular metabolism. The following sections detail the compound's mechanisms of action, biochemical properties, cellular effects, and relevant case studies.
Target of Action
This compound acts primarily as an uncoupler of oxidative phosphorylation in mitochondria. This mechanism leads to increased respiration rates in cells, which can affect energy metabolism significantly.
Biochemical Pathways
The compound influences several biochemical pathways, notably:
- Cyclooxygenase-2 (COX-2) Pathway : this compound modulates the production of prostaglandin E2 (PGE2), impacting inflammatory responses.
- Ion Transport : It participates in ion transport across cellular membranes, which is crucial for maintaining cellular homeostasis and signaling.
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics due to its complex interactions with plasma proteins and its distribution in liver and kidney tissues. This characteristic can influence its bioavailability and therapeutic efficacy.
Stability and Reactivity
this compound can form stable amide bonds with primary and secondary amines, facilitated by its carboxylic acid group. This reactivity is essential for conjugation reactions in drug development.
Cellular Effects
The compound has been shown to influence various cellular processes:
- Cell Signaling : It modulates signaling pathways that regulate cell function, affecting gene expression and cellular metabolism.
- Cytotoxicity : In vitro studies indicate that this compound can induce cytotoxic effects on specific cell lines (e.g., 4T1 breast carcinoma cells) when used at higher concentrations over extended periods .
In Vitro Studies
A study evaluated the cytotoxicity of this compound against different cell lines. Results showed that while short-term exposure (2 hours) did not induce significant toxicity, prolonged exposure (24 hours) led to a dose-dependent reduction in cell viability at concentrations above 30 µM .
In Vivo Studies
In an immunization study using Balb/c mice, this compound was conjugated with keyhole limpet hemocyanin (KLH) to evaluate antibody production. Mice immunized with DNP-KLH demonstrated a significant increase in anti-DNP IgG and IgM levels post-immunization, indicating that the compound effectively elicited an immune response .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing DNP-PEG2-acid?
- Methodological Answer : Synthesis typically involves coupling 2,4-dinitrophenyl (DNP) groups to polyethylene glycol (PEG) spacers via carboxylic acid termini. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., PEG spacer length and DNP attachment) and mass spectrometry (MS) for purity validation . For reproducibility, document reaction conditions (solvent, temperature, stoichiometry) and include raw spectral data in supplementary materials .
Q. How is this compound utilized in drug delivery or bioconjugation studies?
- Methodological Answer : this compound’s carboxylic acid group enables covalent conjugation to amine-containing biomolecules (e.g., antibodies, peptides) via carbodiimide crosslinkers (e.g., EDC/NHS). Applications include targeted drug delivery systems and immunoassays. Optimize reaction pH (5.0–7.0) and molar ratios to minimize hydrolysis . Include stability studies (e.g., PBS buffer, 37°C) to assess linker integrity over time .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for nitrated compounds: use fume hoods, nitrile gloves, and lab coats. Environmental precautions include avoiding drainage contamination and using diatomaceous earth for spill containment . Decontaminate equipment with ethanol scrubbing and dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?
- Methodological Answer : Discrepancies may arise from variations in buffer composition (e.g., presence of divalent cations) or storage temperatures. Validate stability using HPLC-MS to quantify degradation products and compare findings with prior studies . Conduct accelerated stability testing (40°C/75% RH) to model long-term behavior .
Q. What experimental design considerations are critical for optimizing this compound’s reaction efficiency in bioconjugation?
- Methodological Answer : Use a factorial design to test variables: pH (4.5–7.5), molar excess (1.5–3.0x), and reaction time (2–24 hours). Quantify conjugation efficiency via SDS-PAGE or MALDI-TOF. Include negative controls (e.g., without crosslinker) to confirm covalent bonding . Statistical validation (e.g., ANOVA) ensures robustness .
Q. How do researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) checks: NMR peak integration (≥95% purity), endotoxin testing (for in vivo use), and functional validation (e.g., binding assays with anti-DNP antibodies). Document lot-specific data (e.g., polydispersity index) to correlate synthesis conditions with performance .
Q. What analytical techniques are most effective for detecting this compound degradation products in complex biological matrices?
- Methodological Answer : Combine LC-MS/MS for high sensitivity and specificity with UV-Vis spectroscopy (λ = 360 nm, DNP’s absorbance peak). For tissue samples, employ solid-phase extraction (SPE) to isolate PEG fragments. Validate methods using spike-recovery experiments in plasma or serum .
Q. Data Analysis and Interpretation
Q. How should researchers statistically validate experimental data involving this compound’s pharmacokinetic properties?
- Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations. Apply bootstrap resampling to estimate confidence intervals for small sample sizes. Compare results to literature using meta-analysis tools (e.g., RevMan) to identify outliers .
Q. What strategies mitigate confounding variables in studies using this compound as a targeting moiety?
- Methodological Answer : Control for non-specific binding via blocking agents (e.g., BSA, 5% w/v) in immunoassays. Use isothermal titration calorimetry (ITC) to quantify binding affinity independently of fluorescence/quenching artifacts . Include sham-treated groups in animal studies to isolate PEG-related effects .
Q. Integration with Existing Literature
Q. How can systematic reviews improve the interpretation of this compound’s applications across studies?
- Methodological Answer : Follow PRISMA guidelines to aggregate data from PubMed, Scopus, and EMBASE. Use PICOT frameworks to structure clinical questions (e.g., “In murine models [P], does this compound-conjugated paclitaxel [I] improve tumor targeting [O] compared to free drug [C]?”) . Highlight methodological heterogeneity (e.g., PEG spacer length variations) as a source of bias .
Q. Tables of Key Data
Parameter | Typical Range | Analytical Method | Reference |
---|---|---|---|
Purity | ≥95% | NMR, HPLC-MS | |
Stability (PBS, 37°C) | 48–72 hours | UV-Vis, LC-MS | |
Polydispersity Index (PDI) | ≤1.05 | GPC | |
Binding Affinity (KD) | 10–100 nM | SPR/ITC |
特性
IUPAC Name |
3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALENBFHFRJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。